1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the isonicotinoyl group: This step involves the acylation of the pyrrole ring using isonicotinic acid or its derivatives.
Attachment of the diethylaminoethyl group: This is usually done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmission.
Enzymes: It may inhibit or activate specific enzymes, thereby affecting metabolic pathways.
Cellular Pathways: The compound could modulate signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: These compounds have similar medicinal properties and are used in the development of antibacterial and antifungal agents.
Triazole-Pyrimidine Hybrids: These compounds are known for their neuroprotective and anti-inflammatory properties.
Uniqueness
1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-3-24(4-2)13-14-25-19(15-5-7-17(8-6-15)26(30)31)18(21(28)22(25)29)20(27)16-9-11-23-12-10-16/h5-12,19,27H,3-4,13-14H2,1-2H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZFBCRYDGWACE-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.